

dBET1 (CAS 1512113-65-3): Technical Monograph & Application Guide

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Compound of Interest

Compound Name: Ethyl 3-amino-3-cyclohexylbutanoate

CAS No.: 1512113-65-3

Cat. No.: B1380042

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Executive Summary

dBET1 (CAS 1512113-65-3) represents a foundational milestone in the field of Targeted Protein Degradation (TPD). Unlike traditional small molecule inhibitors (SMIs) that function by occupancy-driven blockade of a protein's active site, dBET1 functions as a Proteolysis Targeting Chimera (PROTAC). It acts catalytically to recruit the E3 ubiquitin ligase Cereblon (CRBN) to the Bromodomain-containing protein 4 (BRD4), enforcing proximity that leads to the ubiquitination and subsequent proteasomal destruction of the target.

This guide serves as a technical manual for researchers utilizing dBET1 to interrogate BET bromodomain biology or to benchmark novel degrader chemistries. It moves beyond basic datasheets to address experimental design, the "hook effect" phenomenon, and critical solubility parameters required for reproducible data.

Chemical Identity & Physicochemical Properties[1] [2][3][4][5]

dBET1 is a heterobifunctional molecule composed of three distinct domains:

- Warhead: (+)-JQ1 (binds BRD4 bromodomains).
- Anchor: Thalidomide derivative (binds CRBN E3 ligase).[\[1\]](#)[\[2\]](#)
- Linker: An alkyl/ether chain connecting the two.

Table 1: Core Chemical Data

Property	Specification
Common Name	dBET1
CAS Number	1512113-65-3
IUPAC Name	(6S)-4-(4-chlorophenyl)-N-[4-[[2-[[2-(2,6-dioxo-3-piperidiny)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]butyl]-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide
Molecular Formula	C38H37ClN8O7S
Molecular Weight	785.27 g/mol
Solubility (DMSO)	~100 mg/mL (127 mM)
Solubility (Water)	< 1 mg/mL (Insoluble)
Appearance	White to off-white solid
Storage	-20°C (Solid), -80°C (Solution). [1] [3] [4] [5] Protect from light/moisture. [6]

Mechanism of Action (MoA)

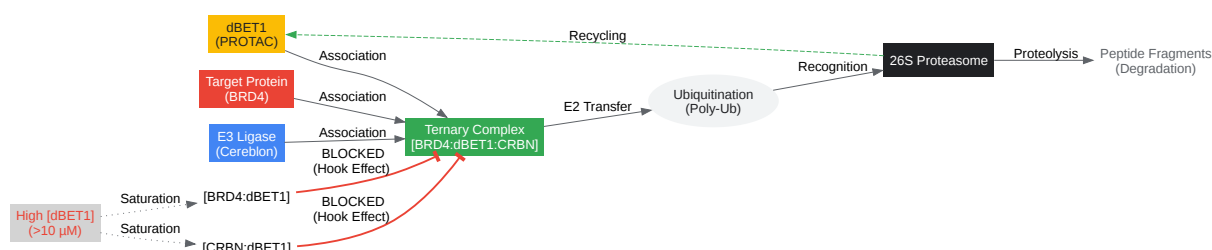
The Event-Driven Pharmacology

The defining characteristic of dBET1 is its event-driven mode of action, contrasting with the occupancy-driven mode of its parent inhibitor, JQ1.

- Binary Binding: dBET1 binds to BRD4 (via JQ1 moiety) and CRBN (via Thalidomide moiety). [7]
- Ternary Complex Formation: The flexible linker facilitates the formation of a [BRD4 : dBET1 : CRBN] ternary complex.
- Ubiquitination: CRBN, part of the CRL4 E3 ligase complex, recruits E2 enzymes to transfer ubiquitin onto surface lysines of BRD4.
- Proteasomal Degradation: Poly-ubiquitinated BRD4 is recognized and degraded by the 26S proteasome.
- Recycling: dBET1 is released intact and can catalyze further rounds of degradation.

Visualization: The PROTAC Cycle

The following diagram illustrates the catalytic cycle and the critical "Hook Effect" zone where excess compound inhibits complex formation.



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Caption: The catalytic PROTAC cycle showing ternary complex formation leading to degradation, and the 'Hook Effect' where high concentrations prevent complex assembly.

Experimental Protocols & Application Guidelines

Handling and Stock Preparation

Critical Insight: dBET1 contains a thalidomide moiety which is hydrolytically unstable in basic conditions and a diazepine ring susceptible to oxidation.

- Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[8] Avoid ethanol or aqueous buffers for stock storage.
- Concentration: Prepare a 10 mM stock solution (7.85 mg/mL).
- Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -80°C.
- Working Solution: Dilute into media immediately before use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

In Vitro Degradation Assay (Western Blot)

To validate dBET1 activity, one must demonstrate degradation (loss of protein) rather than just inhibition (loss of function).

Protocol:

- Cell Line Selection: MV4;11 (Leukemia) or SUM159 (Breast Cancer) are highly responsive standard models.
- Dosing: Treat cells with a concentration range: 0, 10, 100, 500, 1000 nM.
 - Note: Include a "Hook Effect" control at 10 μ M to observe the rescue of protein levels.
- Time Course: Harvest cells at 2h, 4h, and 16h.
 - Scientific Rationale: BRD4 degradation is rapid (often <2h). Late time points (24h+) may reflect secondary transcriptional effects rather than direct degradation.

- Lysis: Use RIPA buffer with Protease Inhibitor Cocktail.
 - Crucial: Do not boil samples excessively if using urea-based buffers, as this can cause aggregation.
- Detection: Immunoblot for BRD4 (Rabbit mAb). Use Vinculin or GAPDH as a loading control.
 - Expectation: A "U-shaped" dose-response curve. Maximal degradation typically occurs between 100–500 nM.

Rescue Experiments (Mechanism Validation)

To prove the mechanism is CRBN-dependent and proteasome-mediated, perform these pre-treatments:

- Proteasome Inhibition: Pre-treat with Carfilzomib or MG132 (1 μ M) for 1h before adding dBET1. Result: Degradation should be blocked.
- Ligase Competition: Pre-treat with excess free Thalidomide (10–50 μ M). Result: Degradation should be blocked (competition for CRBN).
- Neddylaton Inhibition: Pre-treat with MLN4924 (Pevonedistat). Result: Degradation blocked (CRBN requires cullin neddylation to function).

Scientific Integrity: Pitfalls & Controls

The "Hook Effect" (Prozone Effect)

As a bifunctional molecule, dBET1 follows bell-shaped pharmacology. At very high concentrations, dBET1 molecules saturate the BRD4 pools and the CRBN pools independently, forming binary complexes [BRD4-dBET1] and [CRBN-dBET1] rather than the necessary ternary complex.

- Application Tip: Never assume "more is better." Always titrate. If you see efficacy drop at high doses, this confirms the PROTAC mechanism.

Negative Controls

Using a proper negative control is mandatory for high-impact publications.

- dBET1-inactive (Enantiomer): A structural analog where the thalidomide moiety is modified (e.g., non-binding enantiomer) or the linker is altered to prevent folding. This compound binds BRD4 but cannot recruit CRBN.
- Usage: Run side-by-side with dBET1. If the control causes a phenotype, the effect is likely due to BRD4 inhibition (JQ1 effect) rather than degradation.

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